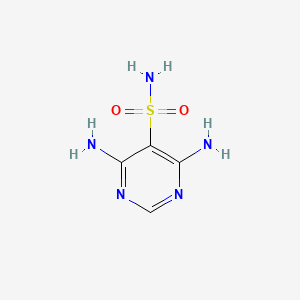
4,6-Diaminopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminopyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of amino groups at positions 4 and 6, and a sulfonamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyrimidine-5-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,4,6-trichloropyrimidine, undergoes nitration to form 2,4,6-trichloro-5-nitropyrimidine. This intermediate is then reduced to 4,6-diamino-2-chloropyrimidine.
Sulfonation: The 4,6-diamino-2-chloropyrimidine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group at position 5, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, sulfinamide, sulfenamide, and various substituted derivatives of this compound.
Scientific Research Applications
4,6-Diaminopyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Diaminopyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. By inhibiting these enzymes, the compound can disrupt the synthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its potential anticancer and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
4,6-Diaminopyrimidine: Similar structure but without the sulfonamide group, affecting its biological activity.
5-Sulfonamido-2,4-diaminopyrimidine: Similar to 4,6-Diaminopyrimidine-5-sulfonamide but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in medicinal chemistry and other scientific fields.
Properties
CAS No. |
89125-21-3 |
|---|---|
Molecular Formula |
C4H7N5O2S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
4,6-diaminopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C4H7N5O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11)(H4,5,6,8,9) |
InChI Key |
DLXKHVODJYERNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


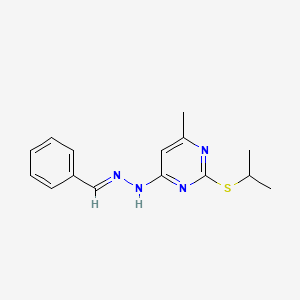
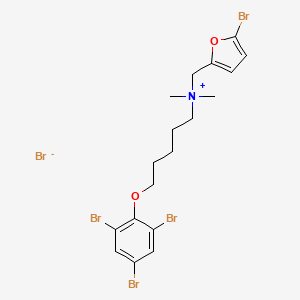
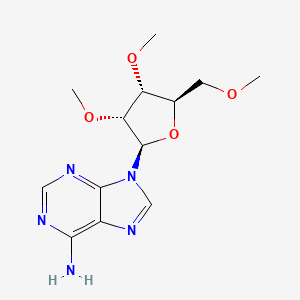
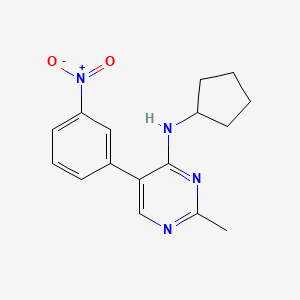
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

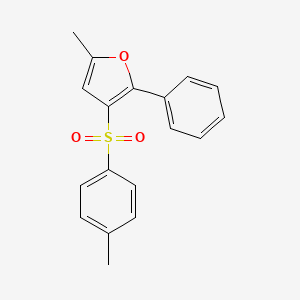
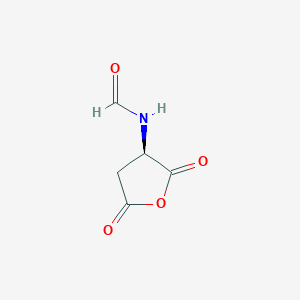
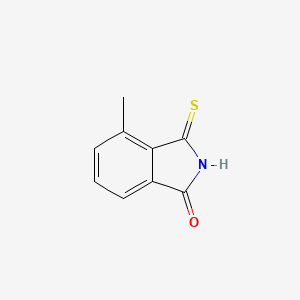


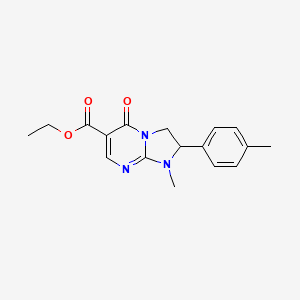
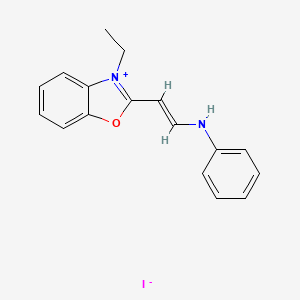
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
